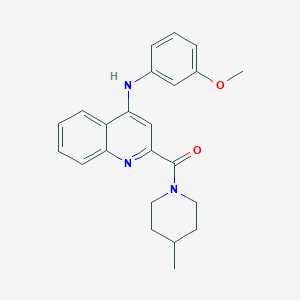

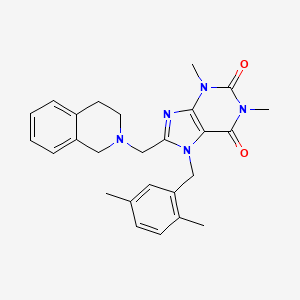

![molecular formula C18H28Cl2N4O B3013874 4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride CAS No. 1955499-34-9](/img/structure/B3013874.png)

4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride is a useful research compound. Its molecular formula is C18H28Cl2N4O and its molecular weight is 387.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Activity

4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride and its analogs have demonstrated antiviral properties. For instance, certain carbocyclic analogues of 7-deazaguanosine, which are structurally related to this compound, have shown selective inhibitory activities against herpes simplex virus types 1 and 2 (HSV1 and HSV2) in cell cultures. These compounds, when administered to mice infected with HSV2, increased survival rates and prolonged mean survival time (Legraverend et al., 1985).

Synthesis and Chemical Properties

The compound has been involved in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives. For example, a study demonstrated an efficient method for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides using 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst (Khashi et al., 2014).

Neurotropic Effects

A class of synthetic bicyclic pyrimidine compounds, related to this compound, demonstrated strong promotion of neurite outgrowth in neuroblastoma cell lines. These compounds have shown nerve growth factor (NGF)-like activity, being effective in cell cultures for promoting neuronal growth (Awaya et al., 1993).

Antibacterial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial activity. For instance, microwave-assisted synthesis of certain piperidine containing pyrimidine imines and thiazolidinones demonstrated significant antibacterial activity (Merugu et al., 2010).

Inhibition of STAT6

Some derivatives of this compound have been identified as potent inhibitors of Signal Transducers and Activators of Transcription 6 (STAT6), a transcription factor involved in the interleukin-4 signaling pathway. This inhibition suggests therapeutic potential for allergic conditions and asthma (Nagashima et al., 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyridopyrimidines, have been known to target the serine/threonine protein kinase b (pkb, also known as akt) . PKB plays a crucial role in cell signaling, promoting cell proliferation and survival .

Mode of Action

While the specific interaction of this compound with its targets is not directly stated, we can infer from related compounds that it may interact with its target in a similar manner. For instance, PKB is activated when extracellular growth factors bind to tyrosine receptor kinases at the cell surface. This leads to the activation of PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI-3,4,5-P3, promoting the activation of the kinase by phosphorylation .

Biochemical Pathways

Activated PKB signals through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR. This promotes proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Unregulated signaling in the PI3K-PKB mTOR pathway can lead to various diseases, including cancer .

Result of Action

Based on the known effects of pkb activation, we can infer that the compound may promote cell proliferation and survival .

Orientations Futures

The compound has shown promising results in preclinical studies, demonstrating significant antiproliferative effects on breast cancer cell lines . Future research could focus on further evaluating its efficacy and safety in clinical trials, as well as exploring its potential use in treating other types of cancer.

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to exhibit inhibitory activity against CDK4/9, a type of cyclin-dependent kinase . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride has been shown to have significant effects on various types of cells. For example, it has demonstrated antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the function of CDK4/9 by binding to its active site .

Propriétés

IUPAC Name |

7-cyclopentyl-5,6-dimethyl-4-piperidin-4-yloxypyrrolo[2,3-d]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O.2ClH/c1-12-13(2)22(14-5-3-4-6-14)17-16(12)18(21-11-20-17)23-15-7-9-19-10-8-15;;/h11,14-15,19H,3-10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDVARXQGSEYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C(=NC=N2)OC3CCNCC3)C4CCCC4)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

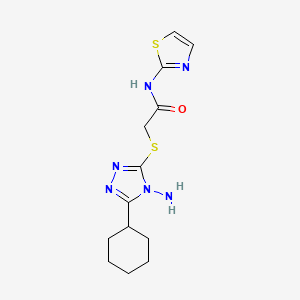

![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3013795.png)

![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)